molecular formula C17H20N2O7 B562731 trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester CAS No. 1217540-34-5

trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester

Cat. No.: B562731
CAS No.: 1217540-34-5
M. Wt: 364.354
InChI Key: CAVBICHEBRPWPW-IGXHCJPISA-N
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Description

trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester: is a metabolite of nicotine. It is a derivative of cotinine, which is the primary metabolite of nicotine. This compound is often studied in the context of smoking-related research and toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester involves multiple steps, starting from nicotine. The process typically includes hydroxylation of cotinine followed by glucuronidation. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: the principles of organic synthesis and purification techniques such as chromatography are generally applied .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction could produce dehydrogenated forms .

Mechanism of Action

The mechanism of action of trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester involves its interaction with various enzymes in the body. It is primarily metabolized by the liver enzymes, which convert it into more water-soluble forms for excretion. The molecular targets include cytochrome P450 enzymes and glucuronosyltransferases .

Comparison with Similar Compounds

Uniqueness: What sets trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester apart is its specific structure, which includes both hydroxylation and glucuronidation. This makes it a valuable marker for studying the complete metabolic pathway of nicotine .

Properties

IUPAC Name

methyl (2R,3R,4S)-3,4-dihydroxy-2-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O7/c1-19-10(9-4-3-5-18-8-9)6-12(15(19)22)25-17-14(21)11(20)7-13(26-17)16(23)24-2/h3-5,7-8,10-12,14,17,20-21H,6H2,1-2H3/t10-,11-,12+,14+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVBICHEBRPWPW-IGXHCJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)OC2C(C(C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857745
Record name Methyl (3R,5S)-1-methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl 4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217540-34-5
Record name Methyl (3R,5S)-1-methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl 4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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